3,4-Dichlorobenzotrifluoride

Descripción general

Descripción

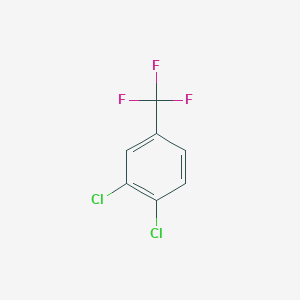

3,4-Dichlorobenzotrifluoride is an organic compound with the molecular formula C₇H₃Cl₂F₃. It is a colorless liquid that is used as an intermediate in the synthesis of various chemicals, including herbicides and other agrochemicals . The compound is also known by its systematic name, 1,2-dichloro-4-(trifluoromethyl)benzene .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4-Dichlorobenzotrifluoride can be synthesized through the chlorination of 4-chlorobenzotrifluoride. The process involves placing 4-chlorobenzotrifluoride and a catalyst into a reactor, heating the mixture to 60°C, and then introducing dry chlorine gas. The reaction is maintained at a temperature between 70°C and 90°C for over two hours until the desired product is obtained . Another method involves the chlorination and fluorination of 3,4-dichlorotoluene .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous feed systems to ensure consistent quality and yield. The process includes steps such as chlorination, distillation, and purification to achieve a high-purity product .

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dichlorobenzotrifluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like hydroxide ions or amines

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding hydrocarbons.

Substitution: Formation of substituted benzotrifluorides

Aplicaciones Científicas De Investigación

Organic Synthesis

3,4-Dichlorobenzotrifluoride serves as an important intermediate in the synthesis of various organic compounds, particularly in the agrochemical industry. It is utilized in the production of herbicides and insecticides.

Key Applications in Agrochemicals

- Herbicides : 3,4-DCBTF is a precursor for synthesizing diphenyl ether herbicides such as lactofen and fomesafen. These herbicides are widely used for controlling weed populations in agricultural settings .

- Insecticides : The compound also plays a role in synthesizing pyrazole-based insecticides like ethiprole, which are effective against a range of pests .

Environmental Remediation

Recent studies have highlighted the potential of 3,4-DCBTF in environmental applications, particularly in wastewater treatment processes.

Fenton-like Degradation

Research has demonstrated the effectiveness of zirconia-coated magnetite nanoparticles as catalysts for the degradation of 3,4-DCBTF using Fenton-like processes. This method involves:

- Utilizing a composite catalyst to enhance the oxidation of 3,4-DCBTF.

- Evaluating various parameters such as pH, catalyst concentration, and reaction temperature to optimize degradation efficiency .

The findings indicate that this catalytic approach can significantly reduce the concentration of 3,4-DCBTF in contaminated water sources.

Toxicological Studies

Toxicological assessments of this compound have been conducted to understand its health impacts and safety profile.

Genotoxicity and Mutagenicity

Studies have explored the genotoxic potential of 3,4-DCBTF:

- In vitro studies showed varying results regarding mutagenicity in different cell lines.

- Animal studies indicated potential adverse effects on body weight and feed consumption at certain exposure levels .

The compound's toxicity profile is critical for regulatory assessments and safe handling practices in industrial applications.

Data Summary

Case Study 1: Herbicide Synthesis

A study demonstrated the successful synthesis of fomesafen from this compound with high yield and purity. The synthetic route involved chlorination followed by fluorination steps that optimized the process for industrial scalability.

Case Study 2: Environmental Degradation

An experimental setup tested the degradation efficiency of 3,4-DCBTF using a novel catalyst system under various conditions. Results showed over 90% degradation within a specified time frame under optimal conditions, highlighting its potential for practical application in environmental cleanup efforts.

Mecanismo De Acción

The mechanism of action of 3,4-dichlorobenzotrifluoride involves its interaction with specific molecular targets and pathways. For instance, in the Fenton-like process, it acts as a substrate that undergoes degradation in the presence of hydroxyl radicals generated by the catalytic action of zirconia-coated magnetite magnetic nanoparticles . This process leads to the breakdown of the compound into less harmful products.

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Dichlorobenzotrifluoride

- 3,5-Dichlorobenzotrifluoride

- 4-Chlorobenzotrifluoride

Uniqueness

3,4-Dichlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it particularly valuable in the synthesis of certain herbicides and pharmaceuticals .

Actividad Biológica

3,4-Dichlorobenzotrifluoride (DCBTF), with the chemical formula CHClF, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.

This compound is characterized by:

- Molecular Formula : CHClF

- Molecular Weight : 214.996 g/mol

- CAS Number : 328-84-7

- Structure : It contains two chlorine atoms and three fluorine atoms attached to a benzene ring, influencing its reactivity and biological interactions .

The biological activity of DCBTF is primarily attributed to its ability to interact with various biomolecules. The presence of electronegative fluorine and chlorine atoms enhances its reactivity, allowing it to modulate enzymatic activities and receptor binding. This interaction can affect cellular processes such as signal transduction and metabolic pathways .

Cytotoxicity and Antimicrobial Effects

Research indicates that DCBTF exhibits cytotoxic effects on certain cancer cell lines. In vitro studies have demonstrated that DCBTF can induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Additionally, DCBTF has shown antimicrobial properties against various pathogens. Studies have reported its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development .

Case Studies

- Anticancer Activity :

- A study conducted on several human cancer cell lines revealed that DCBTF significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 µM to 25 µM across different cell types, indicating potent anticancer properties.

- Antimicrobial Studies :

Table 1: Summary of Biological Activities of DCBTF

Q & A

Q. What are the key physicochemical properties of 3,4-Dichlorobenzotrifluoride (DCBTF) critical for experimental design?

Level: Basic

Answer:

DCBTF is a halogenated aromatic compound with distinct properties influencing its reactivity and handling:

- Physical State : Colorless to pale yellow liquid (melting point: -13 to -12°C; boiling point: 173–174°C) .

- Density/Solubility : 1.478–1.496 g/mL at 25°C; insoluble in water but miscible with organic solvents (e.g., ethanol, ether) .

- Stability : Stable under standard conditions but reacts with strong oxidizers, metals (e.g., generates H₂ gas), amines, and bases .

- Hazard Profile : Flammable (flash point: 65–73°C), corrosive, and toxic via inhalation, dermal contact, or ingestion .

Methodological Note : Use inert atmosphere (N₂/Ar) for reactions involving DCBTF to avoid explosive mixtures. Store in corrosion-resistant containers (e.g., glass or PTFE-lined steel) .

Q. How is DCBTF synthesized, and what are the common impurities in laboratory-scale preparations?

Level: Basic

Answer:

DCBTF is synthesized via Friedel-Crafts halogenation of toluene derivatives. Key steps include:

Chlorination : Direct chlorination of benzotrifluoride at 3,4-positions using Cl₂ gas in the presence of FeCl₃ .

Fluorination : Replacement of specific chlorines with fluorine via halogen exchange reactions (e.g., using KF or HF) .

Common Impurities :

- Byproducts : Unreacted chlorinated intermediates (e.g., 2,3- or 2,4-dichloro isomers).

- Detection : GC-MS or HPLC with UV detection (retention time: ~12–15 min using C18 column, acetonitrile/water mobile phase) .

Purification : Distillation under reduced pressure (BP: 173–174°C) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. What analytical methods are recommended for quantifying DCBTF and its degradation products in environmental samples?

Level: Basic

Answer:

- Gas Chromatography (GC) : Equipped with FID or ECD detectors. Optimal column: DB-5MS (30 m × 0.25 mm). Retention index: ~1,250 (vs. n-alkanes) .

- Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection at 210–230 nm .

- Mass Spectrometry (MS) : EI-MS fragments at m/z 215 (M⁺), 180 (M⁺-Cl), and 145 (M⁺-2Cl) .

Sample Preparation :

- Extraction : Solid-phase extraction (SPE) using C18 cartridges for aqueous samples; Soxhlet extraction for soil .

- Quantification : Calibration with deuterated internal standards (e.g., DCBTF-d₄) to correct for matrix effects .

Q. How can researchers assess the environmental persistence and mobility of DCBTF?

Level: Advanced

Answer:

Key Parameters :

- Water Solubility : Experimentally determined via shake-flask method (reported <1 mg/L) .

- Octanol-Water Partition Coefficient (Log Kow) : Estimated at 3.8–4.2 using HPLC retention time correlation .

- Soil Adsorption : Batch equilibrium studies (Kd values) to determine mobility; high Kd indicates strong adsorption to organic matter .

Degradation Studies :

- Hydrolysis : Monitor under varying pH (4–9) and temperatures (20–50°C). DCBTF is resistant to hydrolysis .

- Photolysis : UV irradiation (λ = 254 nm) in aqueous/organic solvents; track intermediates via LC-MS .

Data Interpretation : Use QSAR models (e.g., EPI Suite) to predict biodegradation half-life (>180 days) and bioaccumulation potential .

Q. What are the challenges in handling DCBTF safely in laboratory settings, and how can they be mitigated?

Level: Advanced

Answer:

Key Risks :

- Corrosivity : Reacts with metals (e.g., Al, Zn) to produce H₂ gas; use glass/PTFE equipment .

- Toxicity : Acute exposure causes severe respiratory/dermal irritation; chronic effects include liver/kidney damage .

Mitigation Strategies :

- Ventilation : Use fume hoods with >100 ft/min face velocity.

- PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats .

- Spill Management : Neutralize with sodium bicarbonate; collect residues in sealed containers for incineration .

Emergency Protocols :

- Eye Contact : Immediate irrigation with water for 15+ min; seek medical attention .

- Fire Suppression : CO₂ or dry chemical extinguishers; avoid water (risk of spreading) .

Q. What reaction mechanisms govern DCBTF’s role as a fluorinated intermediate in agrochemical synthesis?

Level: Advanced

Answer:

DCBTF’s trifluoromethyl group enhances electrophilic substitution reactions:

- Nucleophilic Aromatic Substitution (SNAr) :

- Cross-Coupling Reactions :

- Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with boronic acids to form biaryl derivatives .

Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR (δ = -60 to -65 ppm for CF₃ group) .

Q. What regulatory and compliance considerations apply to DCBTF in academic research?

Level: Advanced

Answer:

- Transportation : Classified as UN 1760 (Corrosive, Class 8); requires secondary containment and hazard labels .

- Waste Disposal : EPA guidelines mandate incineration at 1,200°C with scrubbers for HCl/HF emissions .

- Reporting : Under TSCA Section 4(e), DCBTF is prioritized for toxicity testing (e.g., aquatic chronic hazard Category 2) .

Compliance Documentation : Maintain Safety Data Sheets (SDS) per OSHA 29 CFR 1910.1200 and institutional EH&S protocols .

Propiedades

IUPAC Name |

1,2-dichloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILPLWOGHPSJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027142 | |

| Record name | 1,2-Dichloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4-dichlorobenzotrifluoride appears as a colorless liquid. Irritating and narcotic in high concentrations. Used as a solvent and for making other chemicals and dyes., Colorless liquid with an aromatic odor; [HSDB] | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichlorobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

173-174 °C | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

[ChemIDplus] 65 °C, 65 °C (150 °F) | |

| Record name | 3,4-Dichlorobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in petroleum ether and acetonitrile. | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.478 | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.36 [mmHg], 2.36 mm Hg at 25 °C | |

| Record name | 3,4-Dichlorobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

328-84-7 | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichlorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G60XCU4GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-13 to -12 °C | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.